Antimony triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

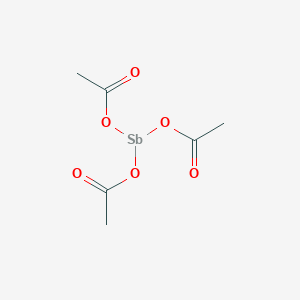

Antimony triacetate, also known as this compound, is a useful research compound. Its molecular formula is C2H4O2Sb and its molecular weight is 181.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact Studies

Antimony triacetate's effects on aquatic organisms have been a subject of study. For instance, its impact on different species like Japanese medaka, planktonic crustacea, and green algae has been evaluated, demonstrating its varying levels of toxicity to different aquatic life forms (Nam, Yang, & An, 2009).

Synthesis and Structural Analysis

There's significant research into the synthesis and structural analysis of various antimony compounds. Studies have focused on the synthesis of tris(4-fluorophenyl)antimony and tris(4-fluorophenyl)antimony dicarboxylates, shedding light on the properties and potential applications of these compounds in various fields (Sharutin & Sharutina, 2017).

Solar Energy and Semiconductor Applications

Research has shown that antimony sulfide, derived from this compound, is an environmentally benign material with applications in solar cells, thermoelectric devices, and other electronic devices. This highlights its potential in renewable energy technologies (Murtaza et al., 2015).

Impact on DNA Repair Mechanisms

Studies have also explored the impact of antimony on DNA repair mechanisms. For instance, trivalent antimony has been shown to impair nucleotide excision repair, a crucial process in maintaining genomic integrity (Großkopf, Schwerdtle, Mullenders, & Hartwig, 2010).

Pollution and Environmental Analysis

The role of antimony as a global pollutant has been a subject of extensive study. This includes analytical methodologies for its determination in atmospheric aerosols and its behavior in various environmental matrices (Smichowski, 2008).

Soil Contamination Studies

Research has been conducted on the distribution of antimony in industrially contaminated soils, highlighting the risks associated with antimony in the environment and its potential impact on soil quality (Serafimovska, Arpadjan, Stafilov, & Tsekova, 2013).

Biogeochemistry and Microbial Interactions

The interactions of antimony with microorganisms and its biogeochemical cycling have been a focus of recent research. This includes studies on antimony uptake, efflux, and transformations in bacterial systems (Li et al., 2016).

Health and Safety in Occupational Settings

The risk of cancer for workers exposed to antimony compounds has been systematically reviewed, contributing to the understanding of occupational health and safety related to antimony exposure (Saerens, Ghosh, Verdonck, & Godderis, 2019).

Mechanism of Action

Antimony triacetate, also known as Antimony(III) acetate, is a compound of antimony with the chemical formula of Sb(CH3CO2)3 . It is a white powder, moderately water-soluble, and is used as a catalyst in the production of polyesters .

Target of Action

It is suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of this compound is still unclear. Some studies suggest that trivalent antimony is formed from the complexes of pentavalent antimony in the weakly reductive milieu of the blood .

Biochemical Pathways

It is suggested that antimony may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .

Pharmacokinetics

It is known that the compound is moderately water-soluble , which may impact its bioavailability.

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hot humid weather increases the compound’s corrosiveness .

Safety and Hazards

Antimony triacetate can be harmful if inhaled or comes into contact with the skin or eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . Antimony is considered a priority pollutant in drinking water in several regions due to the numerous diseases that it can trigger .

Future Directions

Despite its evident and pronounced toxicity, antimony triacetate has been used in some drugs, initially tartar emetics and subsequently antimonials. The latter are used to treat tropical diseases and their therapeutic potential for leishmaniasis means that they will not be soon phased out, despite the fact the antimonial resistance is beginning to be documented .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Antimony Triacetate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

| { "Design of the Synthesis Pathway": "Antimony triacetate can be synthesized by reacting antimony trioxide with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Antimony trioxide", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix antimony trioxide and acetic anhydride in a round-bottom flask", "Add a catalyst to the mixture", "Heat the mixture to 80-100°C and stir for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold acetic acid and dry it under vacuum", "Antimony triacetate is obtained as a white solid" ] } | |

CAS No. |

6923-52-0 |

Molecular Formula |

C2H4O2Sb |

Molecular Weight |

181.81 g/mol |

IUPAC Name |

antimony(3+);triacetate |

InChI |

InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

FHUCUPVQDUPROK-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] |

Canonical SMILES |

CC(=O)O.[Sb] |

| 6923-52-0 3643-76-3 |

|

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

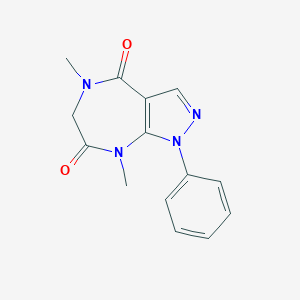

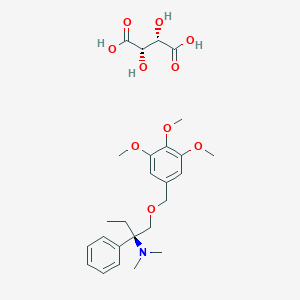

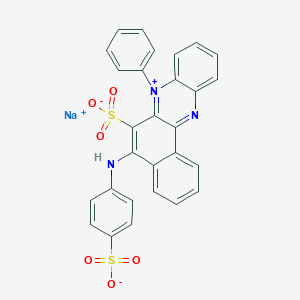

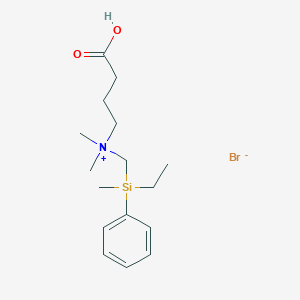

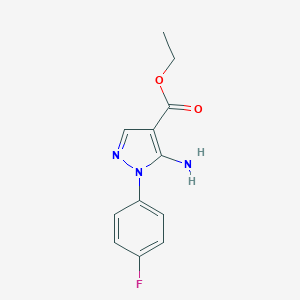

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.